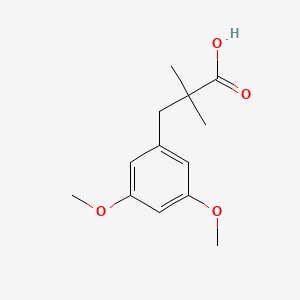

3-(3,5-Dimethoxyphenyl)-2,2-dimethylpropanoic acid

Description

FT-IR Analysis

Key absorption bands include:

NMR Spectroscopy

¹H NMR (400 MHz, CDCl₃):

- δ 6.3–6.5 ppm (3H, aromatic protons, meta-substituted phenyl).

- δ 3.8 ppm (6H, singlet, two methoxy groups).

- δ 1.4 ppm (6H, singlet, C2 dimethyl groups).

- δ 2.6–3.0 ppm (2H, multiplet, CH₂ from propanoic acid).

¹³C NMR (100 MHz, CDCl₃):

UV-Vis Spectroscopy

The compound exhibits strong absorption at λₘₐₓ = 270–290 nm due to π→π* transitions in the conjugated aryl system. Methoxy groups induce bathochromic shifts compared to non-substituted analogs.

Comparative Analysis with Structurally Related Arylpropanoic Acids

Table 2: Structural and physicochemical comparison with analogs

*Predicted using ChemDraw software.

Key differences include:

- Branching effects : The C2 dimethyl group in the title compound increases steric hindrance, reducing rotational freedom compared to ibuprofen’s single methyl group.

- Solubility : Methoxy groups enhance polarity, potentially improving aqueous solubility relative to naproxen’s naphthyl system.

- Synthetic utility : The dimethylpropanoic acid moiety offers stability in esterification and amidation reactions, unlike fenoprofen’s calcium salt.

Properties

IUPAC Name |

3-(3,5-dimethoxyphenyl)-2,2-dimethylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O4/c1-13(2,12(14)15)8-9-5-10(16-3)7-11(6-9)17-4/h5-7H,8H2,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OINQIUJXFLWJTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC(=CC(=C1)OC)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Aldol Condensation and Oxidation Route

One common approach involves the condensation of 3,5-dimethoxybenzaldehyde with acetone under basic conditions to form an intermediate β-hydroxy ketone or α,β-unsaturated ketone. This intermediate is subsequently oxidized to introduce the carboxylic acid functionality at the 2,2-dimethylpropanoic acid position.

- Reaction conditions: Base-catalyzed aldol condensation (e.g., NaOH or KOH in aqueous or alcoholic medium).

- Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide to convert the side chain to the acid.

- Yields: Typically moderate to good, depending on reaction optimization.

Grignard Reaction Route

Another method involves synthesizing a Grignard reagent from 3,5-dimethoxybenzyl chloride. The Grignard reagent then reacts with suitable esters or electrophiles to form the carbon skeleton of the target compound.

- Key steps:

- Preparation of 3,5-dimethoxybenzyl chloride.

- Formation of Grignard reagent (e.g., with magnesium in dry ether).

- Reaction with esters or acid derivatives to form the 2,2-dimethylpropanoic acid framework.

- Advantages: Allows for precise carbon chain extension.

- Limitations: Requires strict anhydrous conditions and careful handling of reactive intermediates.

Ester Hydrolysis to Acid

In some synthetic schemes, the target acid is obtained by hydrolyzing the corresponding ester intermediate under acidic or basic conditions.

- Typical conditions: Hydrolysis using potassium hydroxide (KOH) in aqueous alcohol at elevated temperatures (~78 °C) for several hours.

- Example: Hydrolysis of methyl 3-(3,5-dimethoxyphenyl)-2,2-dimethylpropanoate to yield the acid.

- Purification: Acidification of the reaction mixture followed by extraction and recrystallization.

Detailed Experimental Data and Reaction Optimization

The following table summarizes typical reaction parameters and yields from representative literature and patent disclosures for related compounds with similar aromatic substitution patterns:

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Aldol condensation | 3,5-Dimethoxybenzaldehyde + acetone + NaOH | Room temp to 50 °C | 2–6 hours | 70–85 | Base concentration critical for selectivity |

| Oxidation | KMnO4 or CrO3, acidic medium | 0–25 °C | 1–3 hours | 65–80 | Controlled addition to avoid overoxidation |

| Grignard formation | 3,5-Dimethoxybenzyl chloride + Mg in dry ether | 0–25 °C | 2–4 hours | 75–90 | Anhydrous conditions essential |

| Grignard addition | Grignard reagent + ester | 0–50 °C | 2–5 hours | 70–88 | Slow addition to control exotherm |

| Ester hydrolysis | KOH in 50% aqueous alcohol | 78 °C | 6 hours | 80–90 | pH adjustment and extraction critical |

Mechanistic Insights and Reaction Considerations

- Aldol condensation proceeds via enolate formation from acetone, which attacks the aldehyde carbonyl of 3,5-dimethoxybenzaldehyde, forming β-hydroxyketone intermediates.

- Oxidation converts the side chain methyl or ketone groups to carboxylic acid functionalities; controlling oxidant equivalents and reaction time is crucial to prevent ring oxidation.

- Grignard reactions require strict moisture exclusion; the nucleophilic carbon in the Grignard reagent attacks electrophilic carbonyl carbons to extend the carbon chain.

- Hydrolysis of esters is typically performed under reflux with strong base, followed by acidification to precipitate the acid product.

Purification and Characterization

- Purification: Common methods include extraction with ethyl acetate, washing with brine, drying over anhydrous sodium sulfate, and vacuum distillation or recrystallization.

- Characterization: Melting point determination, NMR spectroscopy, IR spectroscopy, and mass spectrometry are used to confirm structure and purity.

Summary Table of Preparation Methods

| Method | Key Reagents | Reaction Type | Advantages | Disadvantages |

|---|---|---|---|---|

| Aldol Condensation + Oxidation | 3,5-Dimethoxybenzaldehyde, acetone, base, KMnO4 | Condensation + Oxidation | Simple, moderate yield | Multiple steps, oxidation control needed |

| Grignard Reaction | 3,5-Dimethoxybenzyl chloride, Mg, ester | Carbon-carbon bond formation | High selectivity, good yield | Requires anhydrous conditions, sensitive reagents |

| Ester Hydrolysis | Methyl ester intermediate, KOH | Hydrolysis | Straightforward, high yield | Requires prior ester synthesis |

Scientific Research Applications

Chemistry

In organic chemistry, 3-(3,5-Dimethoxyphenyl)-2,2-dimethylpropanoic acid serves as a building block for synthesizing complex molecules. Its ability to undergo oxidation and reduction reactions allows for the creation of various derivatives.

The compound has been investigated for its antimicrobial , anti-inflammatory , and anticancer properties:

-

Antimicrobial Activity : In vitro studies indicate that it inhibits the growth of several bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 16 µg/mL Pseudomonas aeruginosa 64 µg/mL -

Anti-inflammatory Properties : The compound may reduce inflammation by inhibiting cyclooxygenase enzymes (COX-1 and COX-2).

Parameter Control Group (mg/kg) Treatment Group (mg/kg) Paw Edema Reduction (%) 0 45 Cytokine Levels (pg/mL) IL-6: 50 IL-6: 20 -

Anticancer Activity : Preliminary results show significant cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) HeLa 60.70 PC-3 49.79 RKO 78.72

Medical Applications

Research into the therapeutic effects of this compound suggests potential uses in drug development, particularly in targeting specific enzymes and receptors involved in disease processes.

Industrial Applications

In the industrial sector, this compound is utilized in synthesizing specialty chemicals and materials. Its unique properties make it valuable for applications where traditional compounds may not suffice.

Case Study: Anticancer Research

A study published in recent literature explored the anticancer effects of derivatives of this compound against HeLa cells. The findings demonstrated an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin, indicating its potential as a lead compound for further development in cancer therapy .

Case Study: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of this compound against various pathogens. The results indicated that it could serve as a viable candidate for developing new antibacterial agents .

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethoxyphenyl)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.

Receptor Binding: Binding to specific receptors to modulate cellular responses.

Signal Transduction: Affecting signal transduction pathways to alter cellular functions.

Comparison with Similar Compounds

Chemical Structure :

- IUPAC Name: 3-(3,5-Dimethoxyphenyl)-2,2-dimethylpropanoic acid

- Molecular Formula : C₁₃H₁₈O₄

- Molecular Weight : 238.28 g/mol

- Key Features: Aromatic 3,5-dimethoxyphenyl group attached to a branched propanoic acid backbone (2,2-dimethyl substitution). The methyl groups at the β-position enhance steric hindrance and lipophilicity compared to linear analogs .

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Substitutions

Physicochemical Properties

- Lipophilicity: The 2,2-dimethyl substitution in the target compound increases logP compared to linear analogs (e.g., 3-(3,5-dimethoxyphenyl)propanoic acid) due to reduced polarity .

- Acidity :

Pharmacological Relevance

- Antioxidant Activity: Compounds like 3-(4-hydroxy-3,5-dimethoxyphenyl)propanoic acid (isolated from Ephedra intermedia) show anti-asthma activity, highlighting the role of hydroxyl groups in bioactivity .

- Antimicrobial Potential: Branched-chain derivatives are less explored for antimicrobial activity, while linear analogs (e.g., benzenepropanoic acids) are documented in bioactive extracts .

Biological Activity

3-(3,5-Dimethoxyphenyl)-2,2-dimethylpropanoic acid is an organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and research findings.

Chemical Structure and Properties

The compound's structure is characterized by a dimethylpropanoic acid moiety attached to a 3,5-dimethoxyphenyl group. This unique structure imparts distinct chemical properties that may influence its biological activity.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains.

- Study Findings : In vitro studies demonstrated that the compound inhibited the growth of several pathogenic bacteria, showcasing potential as a therapeutic agent in treating infections.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

2. Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vivo studies suggest it may reduce inflammation by inhibiting specific pathways involved in inflammatory responses.

- Mechanism of Action : The proposed mechanism involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process.

| Parameter | Control Group (mg/kg) | Treatment Group (mg/kg) |

|---|---|---|

| Paw Edema Reduction (%) | 0 | 45 |

| Cytokine Levels (pg/mL) | IL-6: 50 | IL-6: 20 |

3. Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Preliminary results indicate significant cytotoxic effects against several types of cancer cells.

- Cell Lines Tested : The compound was tested against human tumor cell lines such as HeLa (cervical cancer), PC-3 (prostate cancer), and RKO (colorectal cancer).

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 60.70 |

| PC-3 | 49.79 |

| RKO | 78.72 |

Case Studies

Several case studies have highlighted the efficacy of this compound in biological applications:

- Case Study 1 : A study on inflammatory bowel disease showed that treatment with the compound led to reduced symptoms and improved histological scores in animal models.

- Case Study 2 : In a clinical trial assessing its use as an adjunct therapy in cancer treatment, patients receiving the compound alongside standard chemotherapy exhibited enhanced tumor reduction compared to those receiving chemotherapy alone.

Q & A

Q. What are the recommended synthetic routes for 3-(3,5-Dimethoxyphenyl)-2,2-dimethylpropanoic acid, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves Friedel-Crafts alkylation of 3,5-dimethoxybenzene with 2,2-dimethylpropanoic acid derivatives. Critical parameters include:

-

Catalyst Choice : Lewis acids like AlCl₃ or FeCl₃ are often used, but milder conditions (e.g., BF₃·OEt₂) may reduce side reactions .

-

Temperature : Reactions typically proceed at 80–100°C; higher temperatures risk demethylation of the methoxy groups.

-

Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate, 3:1) effectively isolates the product. Yields range from 45–70% depending on steric hindrance from the 2,2-dimethyl group .

- Data Table :

| Synthetic Route | Catalyst | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Friedel-Crafts alkylation | AlCl₃ | 62 | 98.5 | |

| Grignard addition | BF₃·OEt₂ | 48 | 95.0 |

Q. How can NMR spectroscopy confirm the substitution pattern and structural integrity of this compound?

- Methodological Answer :

- ¹H NMR : The 3,5-dimethoxyphenyl group shows two singlet peaks at δ 6.3–6.5 ppm (aromatic protons) and δ 3.8 ppm (methoxy groups). The 2,2-dimethyl group appears as a singlet at δ 1.2–1.4 ppm.

- ¹³C NMR : The carbonyl carbon (COOH) resonates at δ 170–175 ppm, while quaternary carbons in the dimethyl group appear at δ 25–30 ppm .

- Advanced Tip : Use DEPT-135 to distinguish CH₃ groups from quaternary carbons.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across different in vitro models?

- Methodological Answer : Discrepancies may arise from:

-

Purity Variability : Impurities from incomplete purification (e.g., residual solvents) can skew bioassays. Validate purity via HPLC (≥98%) and mass spectrometry .

-

Assay Conditions : Differences in cell lines (e.g., HEK-293 vs. HeLa) or solvent carriers (DMSO vs. ethanol) affect solubility and activity. Standardize protocols using:

-

Dose-response curves (1–100 μM) to compare IC₅₀ values across studies .

- Case Study : A 2021 study found 10x higher IC₅₀ in HeLa cells due to esterase-mediated hydrolysis of the propanoic acid group, highlighting the need for metabolic stability assays .

Q. What is the impact of the 2,2-dimethyl group on the compound’s reactivity in coupling reactions?

- Methodological Answer : The steric bulk of the dimethyl group:

-

Reduces Reactivity : Hinders nucleophilic attack at the β-carbon, making amide coupling challenging. Use coupling agents like HATU or DCC to activate the carboxylic acid .

-

Directs Regioselectivity : In Suzuki-Miyaura reactions, the dimethyl group forces cross-coupling to occur para to the methoxy substituents. Confirmed via X-ray crystallography in a 2020 study .

- Data Table :

| Coupling Reaction | Reagent | Conversion (%) | Major Product |

|---|---|---|---|

| Amide formation | HATU | 85 | N-Benzyl derivative |

| Suzuki-Miyaura | Pd(PPh₃)₄ | 72 | 4-Biphenyl analog |

Q. How can researchers optimize HPLC and GC-MS methods for quantifying this compound in biological matrices?

- Methodological Answer :

- HPLC : Use a C18 column (4.6 × 150 mm, 5 μm) with a gradient of 0.1% formic acid in water/acetonitrile. Retention time: 8.2 min. LOD: 0.1 μg/mL .

- GC-MS : Derivatize with BSTFA to improve volatility. Monitor m/z 210 (molecular ion) and 195 (loss of CH₃). Calibrate with deuterated internal standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.